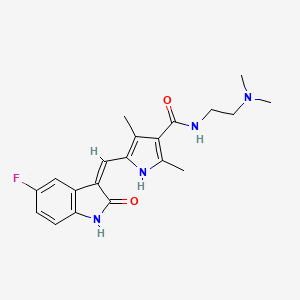

N,N-Dimethyl Sunitinib

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-Dimethyl Sunitinib is a derivative of Sunitinib, a well-known receptor tyrosine kinase inhibitor. Sunitinib is primarily used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. The compound is known for its ability to inhibit multiple receptor tyrosine kinases, which are involved in tumor growth, angiogenesis, and metastatic progression .

Wissenschaftliche Forschungsanwendungen

N,N-Dimethyl Sunitinib has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying receptor tyrosine kinase inhibition.

Biology: Investigated for its effects on cellular signaling pathways.

Medicine: Explored for its potential in treating various cancers and other diseases.

Industry: Used in the development of new pharmaceuticals and therapeutic agents.

Wirkmechanismus

Target of Action

N,N-Dimethyl Sunitinib, a derivative of Sunitinib, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor . Its primary targets include all platelet-derived growth factor receptors (PDGF-R), vascular endothelial growth factor receptors (VEGF-R), KIT (CD117), RET, CSF-1R, and FLT3 . These targets play crucial roles in cellular signaling, tumor growth, pathologic angiogenesis, and metastatic progression of cancer .

Mode of Action

This compound inhibits cellular signaling by targeting multiple RTKs . It competes with ATP for binding to the intracellular domain of wild-type and/or mutant forms of RTKs, thereby inhibiting signal transduction . This results in the disruption of various cellular processes, including cell proliferation and angiogenesis .

Biochemical Pathways

The inhibition of RTKs by this compound affects several biochemical pathways. For instance, the inhibition of PDGF-Rs and VEGF-Rs disrupts the phosphoinositide 3-kinase (PI3K)/AKT/mTOR and mitogen-activated protein kinase (MAPK) pathways . These pathways are involved in cell growth, survival, and angiogenesis .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the plasma concentration of Sunitinib and its metabolites peak from 3 to 8 hours . The plasma terminal elimination half-lives of Sunitinib are 8 hours in rats, 17 hours in monkeys, and 51 hours in humans . The majority of the drug is excreted in the feces, with a smaller fraction excreted in the urine . The bioavailability in female rats is close to 100%, suggesting complete absorption of Sunitinib .

Result of Action

The inhibition of RTKs by this compound leads to the disruption of tumor growth, pathologic angiogenesis, and metastatic progression of cancer . This results in the inhibition of tumor growth and, in some cases, tumor regression .

Biochemische Analyse

Biochemical Properties

N,N-Dimethyl Sunitinib interacts with various enzymes and proteins in biochemical reactions. It is a multi-target tyrosine kinase inhibitor, similar to Sunitinib . It interacts with various receptor tyrosine kinases (RTKs), including those important for angiogenesis . The nature of these interactions involves the inhibition of these RTKs, disrupting their signaling pathways and thus inhibiting tumor growth .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the signaling pathways of RTKs . This can impact cell signaling pathways, gene expression, and

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl Sunitinib involves several key steps, including cyclization, hydrolysis, decarboxylation, formylation, and condensation. The process begins with commercially available materials such as acetyl ethyl acetate, 4-fluoroaniline, and N,N-diethylethane-1,2-diamine. Optimal conditions for each step have been established to maximize yields .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for scalability. This includes the use of solvent-free decarboxylation and direct formylation using dichloromethane solutions. These methods help in reducing reaction time and avoiding the use of expensive solvents .

Analyse Chemischer Reaktionen

Types of Reactions: N,N-Dimethyl Sunitinib undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may yield reduced forms of the compound .

Vergleich Mit ähnlichen Verbindungen

Sunitinib: The parent compound, known for its broad-spectrum receptor tyrosine kinase inhibition.

Pazopanib: Another receptor tyrosine kinase inhibitor with similar applications.

Sorafenib: Known for its use in treating liver and kidney cancers.

Axitinib: Used in the treatment of advanced renal cell carcinoma.

Uniqueness: N,N-Dimethyl Sunitinib is unique due to its specific structural modifications, which may enhance its pharmacokinetic properties and reduce side effects compared to its parent compound, Sunitinib .

Eigenschaften

IUPAC Name |

N-[2-(dimethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4O2/c1-11-17(23-12(2)18(11)20(27)22-7-8-25(3)4)10-15-14-9-13(21)5-6-16(14)24-19(15)26/h5-6,9-10,23H,7-8H2,1-4H3,(H,22,27)(H,24,26)/b15-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTDIENWIYANIG-GDNBJRDFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)NCCN(C)C)C)C=C2C3=C(C=CC(=C3)F)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1C(=O)NCCN(C)C)C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B1140557.png)

pyrimidine-2,4-dione](/img/structure/B1140558.png)

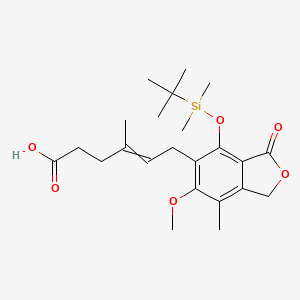

![(E)-4-methyl-6-[7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]hex-4-enoic acid](/img/structure/B1140561.png)

![methyl 6-[6-hydroxy-7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate](/img/structure/B1140562.png)

![[(3aR,5S,6R)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B1140570.png)